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Compound of Interest

Compound Name: Egfr-IN-122

Cat. No.: B15614510

An In-Depth Technical Guide to the Synthesis and Characterization of EGFR-IN-22

Disclaimer: Based on available information, it is highly probable that the requested "Egfr-IN-
122" is a typographical error and the intended compound is Egfr-IN-22. This guide focuses on
Egfr-IN-22, which is identified as compound 243 in patent CN112538072A.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays
a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of
EGFR signaling, often through overexpression or activating mutations, is a key driver in the
pathogenesis of various cancers.[2] Consequently, EGFR has become a critical target for
cancer therapy. Egfr-IN-22 is a potent EGFR inhibitor that has demonstrated significant activity
against both wild-type EGFR and the clinically relevant L858R/T790M/C797S triple mutant.[1]
This document provides a comprehensive technical overview of the synthesis, characterization,
and mechanism of action of Egfr-IN-22, intended for researchers, scientists, and drug
development professionals.

Core Compound Data

All quantitative data for Egfr-IN-22 is summarized in the table below for easy reference and
comparison.
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Property

Value

Reference

Compound Name

Egfr-IN-22

[1]

CAS Number 2634646-14-1 [1]
Molecular Formula C38H47BrFN1002P [1]
Molecular Weight 805.72 g/mol [1]
IC50 (wild-type EGFR) 4.91 nM [1]
IC50 (EGFR

0.54 nM [1]
L858R/T790M/C797S)
Source Patent CN112538072A [1]

Compound Identifier in Patent

Compound 243

[1]

Synthesis of Egfr-IN-22

The synthesis of Egfr-IN-22 involves a multi-step process, beginning with the construction of a

core heterocyclic scaffold followed by several key functionalization reactions. The generalized

synthetic workflow is outlined below. Researchers should refer to the original patent document

(CN112538072A) for precise reagent quantities, reaction times, and conditions.[1]

Generalized Synthetic Workflow
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Caption: Generalized synthetic workflow for Egfr-IN-22.

Experimental Protocols

The following are representative protocols for the key reactions involved in the synthesis of

Egfr-IN-22, based on common methodologies for similar kinase inhibitors.

Reaction 1: Nucleophilic Aromatic Substitution[1]
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Description: Formation of the core structure through a nucleophilic aromatic substitution
reaction between a di-chloropyrimidine and a substituted aniline.

Reagents: 2,4-dichloropyrimidine, substituted aniline, Diisopropylethylamine (DIPEA).
Solvent: Isopropanol (IPA).
Temperature: Reflux.

Work-up: Cooling, filtration, and washing of the resulting solid.

Reaction 2: Suzuki Coupling[1]

Description: Introduction of an aryl group via a palladium-catalyzed Suzuki coupling reaction.

Reagents: Intermediate 1, boronic acid derivative, Palladium catalyst (e.g., Pd(dppf)CI2),
base (e.g., K2CO3).

Solvent: A mixture of dioxane and water.
Temperature: 80-100 °C.

Work-up: Extraction with an organic solvent, followed by chromatographic purification.

Reaction 3: Acylation[1]

Description: Final acylation step to introduce the acryloyl group.

Reagents: Advanced intermediate, acryloyl chloride, a non-nucleophilic base (e.g., DIPEA).
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Temperature: 0 °C to room temperature.

Work-up: Quenching with water or a mild aqueous base, followed by extraction.

Purification:[1]

Method: Preparative High-Performance Liquid Chromatography (HPLC).
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Mobile Phase: A gradient of acetonitrile and water with a modifier (e.g., formic acid or
trifluoroacetic acid).

Stationary Phase: C18 silica gel.

Characterization of Egfr-IN-22

A comprehensive characterization of Egfr-IN-22 is essential to confirm its identity, purity, and

biological activity. The following experimental workflow outlines the typical characterization

process.

Experimental Workflow for Characterization

Caption: Experimental workflow for the characterization of Egfr-IN-22.

Detailed Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded
to confirm the chemical structure of the synthesized compound. The solvent is typically
deuterated dimethyl sulfoxide (DMSO-d6) or chloroform (CDCI3).

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine
the exact mass of the compound, confirming its elemental composition.

High-Performance Liquid Chromatography (HPLC): Analytical HPLC is employed to assess
the purity of the final compound. A C18 column is typically used with a water/acetonitrile
gradient mobile phase.

EGFR Kinase Assay: The inhibitory activity of Egfr-IN-22 against wild-type and mutant EGFR
is determined using a kinase assay. The IC50 value, which represents the concentration of
the inhibitor required to reduce enzyme activity by 50%, is calculated.

Cell-Based Proliferation Assays: The anti-proliferative effects of Egfr-IN-22 are evaluated in
cancer cell lines expressing different forms of EGFR. The concentration of the compound
that inhibits cell growth by 50% (GI50) is determined.

Western Blot Analysis: To confirm that Egfr-IN-22 inhibits EGFR signaling in a cellular
context, western blot analysis is performed.[2] Cells are treated with the inhibitor, and the
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phosphorylation status of EGFR and downstream signaling proteins like Akt and ERK is

assessed.[2]

Mechanism of Action and Signaling Pathway

Egfr-IN-22 functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase.[2] By binding
to the ATP-binding pocket of the EGFR kinase domain, it prevents the autophosphorylation of
the receptor, thereby blocking the initiation of downstream signaling cascades.[1] The primary
pathways affected are the RAS-RAF-MEK-ERK (MAPK) and the PISK-AKT-mTOR pathways,

which are critical for cancer cell growth and survival.[1]

EGFR Signaling Pathway and Inhibition by Egfr-IN-22
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Caption: EGFR signaling pathway and the inhibitory action of Egfr-IN-22.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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